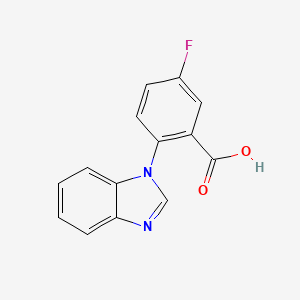

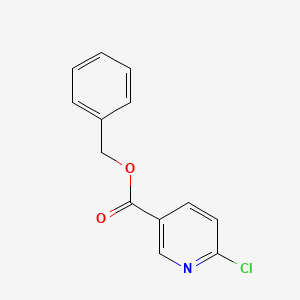

1-(2,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

1-(2,4-Dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid (abbreviated as DMPCA) is an organic compound belonging to the class of pyrazoles. It is a colorless solid that is used in organic synthesis. DMPCA is a versatile intermediate in the synthesis of a wide range of organic compounds. It is also used as a reagent in organic chemistry and as a catalyst in the synthesis of polymers.

Wissenschaftliche Forschungsanwendungen

Application 1: Suzuki–Miyaura Coupling in Organic Chemistry

- Methods and Procedures : The compound acts as a boron reagent, participating in transmetalation steps where it transfers organic groups from boron to palladium in the presence of a base .

- Results and Outcomes : The use of such boron reagents has been tailored for specific coupling conditions, leading to the successful formation of desired products under mild and functional group tolerant conditions .

Application 2: CDK2 Inhibition for Cancer Treatment

- Methods and Procedures : Small molecules featuring the compound’s scaffold are synthesized and tested for their inhibitory activity against CDK2/cyclin A2, affecting cell cycle progression and apoptosis induction .

- Results and Outcomes : Compounds showed significant inhibitory activity with IC50 values in the nanomolar range, indicating potent cytotoxic activities against various cancer cell lines .

Application 3: Development of Organoboron Reagents

- Methods and Procedures : It is used to prepare stable and environmentally benign organoboron reagents that are essential for many organic reactions .

- Results and Outcomes : The prepared reagents exhibit properties that enhance the efficiency and selectivity of the organic reactions they are used in .

Application 4: Molecular Modeling and Drug Design

- Methods and Procedures : Computational tools simulate the interaction of the compound’s derivatives with biological targets to predict their efficacy .

- Results and Outcomes : Molecular modeling provides insights into the potential therapeutic effects of the derivatives, guiding further experimental investigations .

Eigenschaften

IUPAC Name |

1-(2,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-3-4-10(8(2)5-7)14-11(15)9(6-13-14)12(16)17/h3-6,9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBBGDGACSZOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C(C=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453367.png)

![4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B1453369.png)

![Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1453376.png)